2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core, a bicyclic heterocyclic scaffold known for its pharmacological relevance in kinase inhibition and anticancer research . Key structural modifications include:
- Substituent at position 2: A methylthio group linked to a 3-(4-chlorophenyl)-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity to biological targets via hydrogen bonding and π-π interactions .
- Substituent at position 3: A 3-methoxybenzyl group, which contributes to lipophilicity and may influence blood-brain barrier permeability .
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O3S2/c1-30-17-4-2-3-14(11-17)12-28-22(29)20-18(9-10-32-20)25-23(28)33-13-19-26-21(27-31-19)15-5-7-16(24)8-6-15/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOZWARGOCZMOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a novel thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, particularly in cancer research.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thienopyrimidine core and subsequent functionalization. The process often employs reagents such as chlorinated phenyl groups and oxadiazole derivatives to enhance biological activity.
Anticancer Properties
Research indicates that thieno[3,2-d]pyrimidinones exhibit significant anticancer activity. For example:
- Cell Line Studies : The synthesized compounds have shown promising results against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). In vitro assays demonstrated that certain derivatives inhibited cell proliferation effectively, with IC50 values in the low micromolar range. For instance, one study reported that a related compound had an IC50 of 0.94 μM against A549 cells, indicating potent anti-proliferative effects without toxicity to normal human liver cells .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some thienopyrimidine derivatives have been shown to inhibit the VEGFR signaling pathway, crucial for tumor angiogenesis and growth .
Antibacterial Activity
In addition to anticancer properties, derivatives of thieno[3,2-d]pyrimidinones have been investigated for antibacterial activity. A study highlighted the effectiveness of similar compounds against Staphylococcus aureus, suggesting a broader pharmacological profile .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is critical for optimizing these compounds. Quantitative structure-activity relationship (QSAR) studies have identified key physicochemical properties that correlate with enhanced biological activity:
| Descriptor | Contribution to Activity |
|---|---|
| Total positive partial charge | Negative contribution |
| Van der Waals surface area | Positive contribution |
These findings suggest that modifying the electronic properties and steric factors of the compound can lead to improved efficacy against target diseases .
Case Studies
- Inhibition Studies : A series of thieno[2,3-d]pyrimidinone derivatives were evaluated for their ability to inhibit tumor growth in vitro. The most active compounds were further tested in vivo to assess their therapeutic potential against established tumors in animal models.
- Toxicity Assessments : In parallel with efficacy studies, toxicity evaluations were conducted using normal human liver cells (HL-7702). Most derivatives displayed minimal cytotoxicity at therapeutic concentrations, reinforcing their potential as safe therapeutic agents .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The presence of the thiomethyl group in this compound enhances its interaction with microbial targets. For instance, oxadiazole derivatives have been shown to inhibit the growth of Staphylococcus aureus, a common pathogen responsible for various infections. Studies have reported that modifications to the oxadiazole framework can lead to increased potency against bacteria and fungi .
Anti-inflammatory Properties
Compounds containing oxadiazole moieties are known for their anti-inflammatory effects. The structure of this specific compound suggests potential pathways for reducing inflammation by inhibiting key enzymes involved in inflammatory processes. Previous studies have noted that certain oxadiazole derivatives can significantly reduce inflammatory markers in vitro and in vivo .
Anticancer Activity
The thienopyrimidine core of this compound has been associated with anticancer properties. Research has shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest . The incorporation of both the thieno and oxadiazole rings may enhance its efficacy as an anticancer agent.
Enzyme Inhibition
The compound's structure suggests it may act as an enzyme inhibitor. Specifically, it may target enzymes involved in metabolic pathways related to cancer or bacterial resistance mechanisms. Studies on related compounds have demonstrated their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses .
Antiviral Properties
There is emerging evidence that oxadiazole derivatives possess antiviral activity against various viruses, including those causing respiratory infections. The mechanism often involves interference with viral replication processes, making this compound a candidate for further investigation in antiviral drug development .
Organic Electronics
The unique electronic properties of compounds featuring thieno and pyrimidine structures make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable thin films and exhibit desirable charge transport characteristics is being explored in various studies .
Photovoltaic Materials
Research into the use of heterocyclic compounds like this one in photovoltaic applications has shown promise due to their light absorption properties and charge mobility. The integration of such compounds into solar cell designs could enhance efficiency and stability .
Chemical Reactions Analysis
Oxadiazole Ring Formation
The 1,2,4-oxadiazole moiety is synthesized via cyclization of amidoximes with activated carboxylic acid derivatives (e.g., acyl chlorides or esters) under basic conditions . For example:
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Reaction of 4-chlorobenzamidoxime with a chloromethyl precursor in ethanol/DMF using piperidine as a catalyst yields the oxadiazole intermediate.
Thioether Linkage Formation
The thioether (–S–CH₂–) is introduced via nucleophilic substitution:
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A thiolate ion (generated from mercapto-pyrimidinone derivatives) reacts with a bromomethyl-oxadiazole precursor in polar aprotic solvents (e.g., DMF) at 60–80°C .
Pyrimidinone Functionalization
The 3-methoxybenzyl group is attached through alkylation:
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The pyrimidinone nitrogen undergoes alkylation with 3-methoxybenzyl chloride in the presence of K₂CO₃ .
Thioether (–S–CH₂–)
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Oxidation : Reacts with oxidizing agents (e.g., H₂O₂, mCPBA) to form sulfoxides or sulfones, depending on reaction conditions .
-
Nucleophilic Substitution : The methylene group adjacent to sulfur can participate in SN2 reactions with strong nucleophiles (e.g., amines) .
1,2,4-Oxadiazole Ring
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Acid/Base Stability : Stable under mild acidic/basic conditions but undergoes ring-opening in concentrated HCl or NaOH .
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Electrophilic Substitution : The 4-chlorophenyl group directs electrophilic attacks (e.g., nitration) to the para position .
Thieno[3,2-d]pyrimidin-4(3H)-one Core
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Electrophilic Aromatic Substitution : Limited reactivity due to electron-withdrawing effects of the oxadiazole and pyrimidinone rings.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidinone’s carbonyl group to a hydroxyl group .
Key Reaction Data
Stability and Handling
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The following compounds share the thieno[3,2-d]pyrimidin-4(3H)-one core but differ in substituents, leading to variations in bioactivity and physicochemical properties:
Key Structural and Functional Differences
Oxadiazole Substituents: The 4-chlorophenyl group in the target compound may confer stronger electron-withdrawing effects compared to the 2-chlorophenyl in the analogue from . This difference could alter binding kinetics in enzymatic assays .
Benzyl Group Modifications :
- The 3-methoxybenzyl group in the target compound vs. 4-fluorobenzyl () affects polarity. Methoxy groups enhance solubility, whereas fluorine increases electronegativity, impacting target selectivity .
Core Heterocycle Variations: Pyridinone-based analogues () lack the sulfur atom in the thieno ring, reducing π-conjugation and possibly bioavailability .
Research Findings and Implications
Bioactivity and Assay Relevance
- These methods measure cell viability via protein content or mitochondrial activity, respectively .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the thieno[3,2-d]pyrimidin-4(3H)-one core in this compound?
- The thieno[3,2-d]pyrimidin-4(3H)-one scaffold can be synthesized via cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives under acidic conditions . Modifications at the 3-position (e.g., 3-methoxybenzyl substitution) are typically introduced using alkylation or nucleophilic substitution post-core formation. For example, Lee et al. (1998) demonstrated that 3-substituted derivatives can be synthesized via reaction of 2-cyanothienopyrimidinones with thiols or amines under basic conditions .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Use orthogonal analytical techniques:
- HPLC/MS : To confirm molecular weight and detect impurities (≥95% purity threshold recommended).
- NMR (¹H, ¹³C, 2D-COSY/HMBC): To verify substituent positions, particularly the 1,2,4-oxadiazole and thioether linkages .
- Elemental Analysis : To validate empirical formula consistency (±0.3% tolerance) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Solubility Assessment : Employ shake-flask method in PBS (pH 7.4) to guide formulation strategies .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-chlorophenyl and 3-methoxybenzyl groups influence target binding affinity?
- Perform molecular docking (e.g., AutoDock Vina) with protein targets (e.g., kinases) to analyze binding poses. Compare with analogs lacking substituents to identify key interactions (e.g., halogen bonding with 4-Cl group, π-π stacking with methoxybenzyl) .
- Validate predictions via SAR studies : Synthesize analogs with substituent variations (e.g., 4-fluorophenyl, 3-ethoxybenzyl) and measure IC₅₀ shifts .
Q. What experimental strategies resolve contradictions in observed vs. predicted metabolic stability?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Compare with in silico predictions (e.g., MetaSite) to identify discrepancies .
- Isotope Labeling : Use deuterated analogs to trace metabolic pathways (e.g., oxidation at the thioether or oxadiazole moieties) .
Q. How can computational modeling optimize this compound’s pharmacokinetic profile?
- Physicochemical Descriptors : Calculate logP (AlogPs), pKa (MarvinSketch), and polar surface area to predict absorption/permeability .
- MD Simulations : Simulate blood-brain barrier penetration (e.g., Desmond) by analyzing free-energy barriers for membrane crossing .
Methodological Notes
- Synthesis Optimization : For scale-up, replace hazardous reagents (e.g., POCl₃) with greener alternatives (e.g., T3P®) to improve safety .
- Data Reproducibility : Use randomized block designs for biological assays to minimize batch effects .
- Contradictory Data : Apply Benford’s Law to screen for anomalous activity datasets in high-throughput screens .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
